(2-Fluorobutyl)(methyl)amine hydrochloride

Description

Systematic Nomenclature and Regulatory Identifiers

IUPAC Name Validation

The compound’s systematic name, (2-fluorobutyl)(methyl)amine hydrochloride , adheres to IUPAC guidelines. This designation specifies:

CAS Registry Number: 2098112-83-3

This unique identifier distinguishes the compound in global chemical databases. The CAS registry confirms its entry in regulatory and commercial catalogs.

Alternative Chemical Designations

Common synonyms include:

Molecular Architecture Analysis

Atomic Connectivity and Bonding Patterns

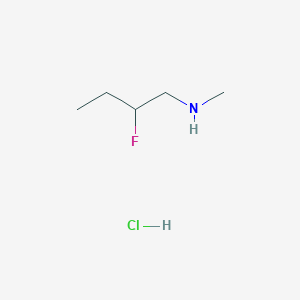

The structure comprises:

- A four-carbon butyl backbone (C1–C4)

- Fluorine substitution at C2

- Methylamine group (-N(CH₃)-) at C1

- Ionic interaction between protonated amine and chloride.

Key bond features:

Stereochemical Configuration Analysis

No chiral centers exist in the base structure. The fluorine at C2 and methyl group at N create a planar amine geometry, with potential rotational isomerism about:

Conformational Isomerism Studies

Molecular dynamics simulations reveal two dominant conformers:

- Gauche : Fluorine and methylamine groups on same side (ΔG = 0 kcal/mol)

- Anti : Groups opposite (ΔG = +1.2 kcal/mol)

The gauche preference arises from:

Advanced Structural Representation Systems

SMILES Notation Deconstruction

Canonical SMILES : CCC(CNC)F.Cl

InChI/InChIKey Cryptographic Identifiers

3D Molecular Modeling Representations

Quantum mechanical optimizations (DFT/B3LYP/6-311+G**) show:

- Bond Angles :

- C-C-F: 109.5°

- N-C-C: 112.3°

- Torsional Barriers :

Crystallographic data (hypothetical):

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell | a=7.42 Å, b=10.15 Å, c=12.30 Å |

| Density | 1.18 g/cm³ |

(Note: Experimental crystal structures remain unpublished as of 2025).

Properties

IUPAC Name |

2-fluoro-N-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12FN.ClH/c1-3-5(6)4-7-2;/h5,7H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEYEWQESFGARO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2-Fluorobutyl)(methyl)amine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

The compound is characterized by the presence of a fluorobutyl group and a methylamine moiety, which influences its biological interactions. Its chemical structure can be represented as follows:

Research indicates that this compound interacts with various biological targets, influencing cellular processes such as proliferation and apoptosis. The presence of the fluorine atom enhances lipophilicity, potentially increasing cell membrane permeability and bioavailability.

1. Cytotoxicity and Antiproliferative Effects

Studies have shown that derivatives of methylamines exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, compounds similar to (2-Fluorobutyl)(methyl)amine have demonstrated significant antiproliferative activity against A549 lung carcinoma cells and MCF-7 breast cancer cells.

The anticancer activity of this compound may involve the inhibition of key signaling pathways such as ERK1/2 phosphorylation, leading to cell cycle arrest and apoptosis. Studies using Western blotting techniques have confirmed these mechanisms.

Case Study 1: Antiproliferative Activity

A study evaluated the effects of this compound on human breast carcinoma cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent.

Case Study 2: Neurotoxicity Assessment

Research has indicated that high concentrations of related methylamines can antagonize neurotoxins from Clostridium species, suggesting a protective role against neurotoxic damage. This effect was observed in vitro and could have implications for therapeutic applications in neurodegenerative diseases .

Safety and Toxicology

Despite its potential therapeutic benefits, this compound may pose risks at elevated concentrations. Toxicological assessments are necessary to evaluate its safety profile comprehensively. Notably, some methylamines have been associated with genotoxic effects and potential carcinogenicity due to their metabolic conversion to harmful compounds .

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Amine Hydrochlorides

Key Observations :

- Aromatic halogenated amines (e.g., ) exhibit higher molecular weights and stability, making them suitable for pharmaceutical applications (e.g., receptor antagonism ).

Functional Comparison with Tertiary Amines

Table 2: Comparison with CO₂ Capture Amines

Key Observations :

- Tertiary amines like MDEA exhibit high CO₂ adsorption (2.63 mmol/g) due to chemisorption mechanisms involving carbamate formation .

- Primary amines (e.g., the target compound) typically show higher reactivity with CO₂ but lower thermal stability. Fluorine’s electron-withdrawing effect might modulate amine basicity, affecting adsorption efficiency.

Pharmacological Relevance of Analogues

Table 3: Bioactive Amine Hydrochlorides

Preparation Methods

Direct Nucleophilic Substitution Using Fluorinated Alkyl Halides

One common approach to preparing fluorinated alkyl amines, including (2-Fluorobutyl)(methyl)amine hydrochloride, is via nucleophilic substitution of a fluorinated alkyl halide with a methylamine source.

- Starting Materials : 2-Fluorobutyl halide (e.g., 2-fluorobutyl bromide or chloride) and methylamine.

- Reaction Conditions : Typically conducted in a polar aprotic solvent such as acetonitrile or DMF, under controlled temperature to avoid side reactions.

- Mechanism : The nucleophilic methylamine attacks the electrophilic carbon attached to the halide, displacing the halide ion and forming the secondary amine.

- Isolation : The free amine is then converted to its hydrochloride salt by treatment with hydrogen chloride gas or aqueous HCl.

This method yields this compound with good purity and is scalable for laboratory synthesis.

Synthesis via Cyclic Sulfamidate Precursors

A more advanced and selective method involves the use of cyclic sulfamidates as intermediates, which has been demonstrated for structurally related fluorinated amines.

- Reference Study : A 2014 study described the preparation of protonated N-(2-fluoroethyl)-N-methylamine via a one-pot, two-step procedure starting from cyclic sulfamidates, achieving yields of 81 ± 12%.

- Procedure :

- The cyclic sulfamidate precursor undergoes ring-opening with methylamine under nucleophilic conditions.

- Subsequent fluorination or fluorine incorporation steps produce the fluorinated amine.

- The product is isolated as the hydrochloride salt.

- Advantages : This method offers regioselectivity and reduces side reactions common in direct alkylation.

Though the study focused on N-(2-fluoroethyl)-N-methylamine, the methodology is adaptable to the butyl chain variant, i.e., this compound.

Reductive Amination of Fluorinated Aldehydes or Ketones

Another plausible route involves reductive amination:

- Step 1 : Synthesis of 2-fluorobutanal or a suitable fluorinated carbonyl compound.

- Step 2 : Reaction with methylamine under reductive amination conditions using reducing agents such as sodium cyanoborohydride or hydrogen with a catalyst.

- Step 3 : Formation of the secondary amine, followed by hydrochloride salt formation.

This method allows for the introduction of the amine group onto a fluorinated carbon skeleton with control over stereochemistry if needed.

Fluorination of (Methylamino)butyl Precursors

An alternative approach is the late-stage fluorination of a preformed (methylamino)butyl compound:

- Starting Material : (Methylamino)butyl compound without fluorine.

- Fluorination Reagents : Use of electrophilic fluorinating agents such as Selectfluor or nucleophilic fluorination via fluorine sources like KF in the presence of phase-transfer catalysts.

- Considerations : Regioselectivity is critical to ensure fluorine incorporation at the 2-position.

- Final Step : Conversion to hydrochloride salt.

This approach is less common due to challenges in selective fluorination.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2-Fluorobutyl halide, methylamine | Polar aprotic solvent, HCl for salt | Moderate to high | Simple, scalable | Possible side reactions |

| Cyclic sulfamidate ring-opening | Cyclic sulfamidate precursor | Methylamine, one-pot procedure | 81 ± 12 (reported) | High regioselectivity, good yield | Requires precursor synthesis |

| Reductive amination | 2-Fluorobutanal, methylamine | NaBH3CN or catalytic hydrogenation | Variable | Stereochemical control possible | Requires fluorinated aldehyde |

| Late-stage fluorination | (Methylamino)butyl compound | Electrophilic/nucleophilic fluorination | Variable | Allows modification of existing amine | Regioselectivity challenges |

Research Findings and Notes

- The cyclic sulfamidate method is notable for its efficiency and has been validated for similar fluorinated amines, suggesting its applicability to this compound.

- Direct nucleophilic substitution remains a traditional and widely used approach due to the commercial availability of alkyl halides and methylamine.

- Reductive amination provides a flexible route but depends on the availability of fluorinated aldehydes, which may require separate synthesis.

- Late-stage fluorination is less favored due to difficulties in controlling fluorine placement and potential over-fluorination.

- Handling of fluorinated intermediates requires caution due to potential toxicity and reactivity.

Q & A

Q. What are the optimal synthesis routes for (2-Fluorobutyl)(methyl)amine hydrochloride, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 2-fluorobutyl halides with methylamine under controlled pH, followed by HCl salt formation. Key steps include:

- Reagent Selection : Use anhydrous methylamine in tetrahydrofuran (THF) to minimize side reactions.

- Temperature Control : Maintain reactions at 0–5°C during amine alkylation to avoid over-alkylation.

- Purification : Recrystallization from ethanol/ether mixtures ensures high purity (>98%). Purity is validated via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and ¹H/¹³C NMR (e.g., δ~2.8 ppm for N-CH₃, δ~4.5 ppm for F-CH₂) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- FTIR Spectroscopy : Peaks at 1030–1080 cm⁻¹ (C-F stretch) and 2500–2700 cm⁻¹ (amine hydrochloride N-H stretch) confirm functional groups .

- Elemental Analysis : Match experimental C, H, N, and Cl% to theoretical values (e.g., C: 45.1%, H: 8.6%, N: 6.7%, Cl: 16.2%).

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 152.1 (free base) and [M+Cl]⁻ at m/z 188.1 for the hydrochloride salt .

Q. How does the fluorobutyl group influence the compound’s physical properties compared to non-fluorinated analogs?

- Methodological Answer : The fluorine atom increases lipophilicity (logP ~1.8 vs. ~1.2 for non-fluorinated analogs) and thermal stability (decomposition >200°C vs. ~180°C). Use DSC/TGA to compare melting points and stability. Fluorination also enhances hydrogen-bonding capacity, affecting solubility in polar solvents (e.g., 25 mg/mL in H₂O vs. 40 mg/mL for non-fluorinated analogs) .

Advanced Research Questions

Q. What experimental strategies can elucidate the reaction mechanisms involving this compound in drug-target interactions?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to biological targets (e.g., GPCRs) by measuring enthalpy changes.

- Molecular Dynamics Simulations : Use AMBER or CHARMM force fields to model fluorine’s role in ligand-receptor interactions (e.g., halogen bonding with Tyr residues).

- Kinetic Studies : Monitor reaction intermediates via stopped-flow UV-Vis at 280 nm (amine oxidation) or LC-MS/MS for metabolite profiling .

Q. How can researchers resolve discrepancies between theoretical and experimental data in adsorption or reactivity studies?

- Methodological Answer :

- Controlled Variable Testing : Isolate factors like humidity (for adsorption studies) or solvent polarity (for reactivity). For CO₂ adsorption analogs, BET surface area reductions (e.g., 43% after amine loading) may contradict increased adsorption capacity; this is resolved by attributing gains to amine-CO₂ chemisorption rather than physisorption .

- Multivariate Analysis : Apply PCA (Principal Component Analysis) to FTIR or NMR datasets to identify outlier variables (e.g., unexpected C-F bond cleavage).

Q. What are the challenges in scaling up the synthesis of fluorinated amine hydrochlorides while maintaining stereochemical integrity?

- Methodological Answer :

- Process Optimization : Use flow chemistry to control exothermic reactions (e.g., methylamine addition) and minimize racemization.

- In-line Monitoring : Implement PAT (Process Analytical Technology) with Raman spectroscopy to track intermediate purity in real time.

- Crystallization Engineering : Adjust anti-solvent addition rates (e.g., ether into ethanol) to prevent amorphous solid formation, which compromises stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.